5,5-Difluoro-2-methylpentanoic acid chemical properties
5,5-Difluoro-2-methylpentanoic acid chemical properties
Whitepaper: Strategic Incorporation of 5,5-Difluoro-2-methylpentanoic Acid in Drug Design
Executive Summary
In modern medicinal chemistry, the optimization of aliphatic linkers and lipophilic side chains is critical for achieving desired pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5,5-Difluoro-2-methylpentanoic acid (CAS: 2098028-07-8) has emerged as a highly specialized, privileged building block for late-stage functionalization[1][2]. By strategically combining a terminal difluoromethyl (-CF₂H) moiety with an α -methyl chiral center, this compound solves two pervasive liabilities in drug development: rapid cytochrome P450 (CYP450)-mediated ω -oxidation and non-specific target binding. This technical guide details the physicochemical rationale, metabolic advantages, and self-validating synthetic workflows for incorporating this building block into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Rationale
The architectural design of 5,5-difluoro-2-methylpentanoic acid provides a dual-mechanism approach to optimizing drug-like properties.
The Terminal Difluoromethyl (-CF₂H) Motif: Unlike the strongly electron-withdrawing and highly hydrophobic trifluoromethyl (-CF₃) group, the -CF₂H moiety possesses a moderately polarized C–H bond[3]. This polarization allows the -CF₂H group to act as a competent hydrogen bond donor, making it a highly effective bioisostere for alcohols, thiols, and amines without the associated metabolic liabilities[4][5]. Furthermore, replacing a terminal methyl (-CH₃) group with a -CF₂H group acts as a robust metabolic shield. Hepatic CYP450 enzymes frequently target the terminal ends of alkyl chains for ω -oxidation, leading to rapid renal clearance. The strong C–F bonds and the unique steric volume of the -CF₂H group effectively block this enzymatic degradation, significantly prolonging the drug's half-life[3][6].
The α -Methyl Substitution: The introduction of a methyl group at the C2 position introduces a chiral center and increases the local steric bulk adjacent to the carboxylic acid. This modification serves two distinct purposes:
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Metabolic Stability: It sterically hinders α -oxidation and limits the susceptibility of the resulting amide bonds to enzymatic cleavage by amidases.
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Conformational Restriction: The α -branching restricts the rotational degrees of freedom of the pentanoic acid backbone, reducing the entropic penalty upon binding to a target receptor.
Quantitative Chemical Data
To facilitate integration into computational chemistry models and synthetic planning, the core physicochemical properties of 5,5-difluoro-2-methylpentanoic acid are summarized below[1][2].
| Property | Value | Rationale / Implication |
| IUPAC Name | 5,5-Difluoro-2-methylpentanoic acid | Standard nomenclature for API patent filing. |
| CAS Registry Number | 2098028-07-8 | Unique identifier for commercial procurement. |
| Molecular Formula | C₆H₁₀F₂O₂ | Indicates a low molecular weight addition (152.14 g/mol ). |
| Molecular Weight | 152.14 g/mol | Highly efficient ligand efficiency (LE) metric. |
| Structural Features | Terminal -CF₂H, α -chiral center | Provides hydrogen bond donation and ω -oxidation blockade. |
Metabolic Stability Pathway
The primary advantage of utilizing 5,5-difluoro-2-methylpentanoic acid is the evasion of first-pass metabolism. The diagram below illustrates the logical divergence in metabolic fate between a standard alkyl chain and the difluoro-substituted analog.
Fig 1. Logical relationship of CYP450 ω -oxidation blockade by terminal -CF2H groups.
Synthetic Methodologies & Self-Validating Workflows
Coupling 5,5-difluoro-2-methylpentanoic acid to a target API amine requires careful consideration of the α -chiral center. Standard coupling reagents (e.g., EDC/HOBt) often proceed too slowly due to the steric hindrance of the α -methyl group, allowing the intermediate to cyclize into an oxazolone. This oxazolone intermediate undergoes rapid deprotonation, leading to racemization (epimerization) of the stereocenter.
To ensure high enantiomeric excess (ee) is maintained, we employ a highly reactive uronium salt (HATU) combined with a non-nucleophilic base (DIPEA). This accelerates the formation of the 7-aza-1-hydroxybenzotriazole (HOAt) active ester, kinetically outcompeting the epimerization pathway.
Standard Operating Procedure (SOP): Epimerization-Free Amide Coupling
This protocol incorporates a self-validating checkpoint to ensure reagent efficacy before committing the high-value API amine.
Reagents:
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5,5-Difluoro-2-methylpentanoic acid (1.0 eq)
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Target API Amine (1.05 eq)
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HATU (1.1 eq)
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DIPEA (3.0 eq)
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Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
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Preparation: Dissolve 5,5-difluoro-2-methylpentanoic acid in anhydrous DMF under an inert argon atmosphere. Causality: Moisture must be strictly excluded to prevent the hydrolysis of the highly reactive HOAt active ester back to the starting material.
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Activation: Cool the solution to 0 °C. Add HATU, followed by the dropwise addition of DIPEA. Stir for 15 minutes. Causality: The 0 °C temperature suppresses the thermodynamic driving force for oxazolone formation, preserving the integrity of the α -methyl stereocenter.
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Self-Validation Checkpoint: Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of a 0.1 M benzylamine/Acetonitrile solution. Analyze immediately via LC-MS. Causality: This is a critical go/no-go step. If the activation is successful, LC-MS will show quantitative conversion to the benzylamide adduct. If the free acid mass remains, the activation has failed (likely due to wet DMF or degraded HATU), and the reaction must be corrected before adding the precious API amine.
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Coupling: Upon successful validation, add the Target API Amine dropwise. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
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Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: The 5% LiCl wash is highly specific for partitioning DMF out of the organic layer and into the aqueous phase, ensuring a clean crude product for flash chromatography.
Fig 2. Self-validating experimental workflow for epimerization-free amide coupling.
References
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Chemsrc. "5,5-Difluoro-2-methylpentanoic acid | CAS#:2098028-07-8 Chemical & Physical Properties." Chemsrc Database. Available at: [Link]
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Chemical Society Reviews. "Late-stage difluoromethylation: concepts, developments and perspective." Royal Society of Chemistry. Available at: [Link]
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PMC - National Institutes of Health. "Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light Photoredox Catalysis." J. Fluor. Chem. Available at: [Link]
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ACS Catalysis. "Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges." American Chemical Society. Available at: [Link]
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Journal of the American Chemical Society. "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." American Chemical Society. Available at: [Link]
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